[2-(Thiophen-2-yl)ethyl]thiourea
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Overview
Description
“[2-(Thiophen-2-yl)ethyl]thiourea” is a chemical compound with the CAS Number: 923255-84-9 . It has a molecular weight of 186.3 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for “[2-(Thiophen-2-yl)ethyl]thiourea” is N-[2-(2-thienyl)ethyl]thiourea . The InChI code for the compound is 1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Improved Oral Bioavailability
[2-(Thiophen-2-yl)ethyl]thiourea has been studied for its improved oral bioavailability in specific drug formulations. For example, N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) is a non-nucleoside reverse transcriptase inhibitor with significant anti-HIV activity. A novel formulation containing oleic acid resulted in a 10-fold improvement in its oral bioavailability, enhancing systemic exposure levels in mice, indicating a favorable pharmacokinetics and toxicity profile in these animals (Uckun et al., 2007).
Regioselectivity in Cyclization Reactions
Research has been conducted to understand the regioselectivity of the cyclization reaction of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone. The study used quantum chemical calculations and physical-chemical methods to determine the true structure of the interaction product, providing insights into the cyclization direction and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).
In Vivo Pharmacokinetics and Metabolism
The in vivo pharmacokinetics, metabolism, and anti-HIV activity of [2-(Thiophen-2-yl)ethyl]thiourea, specifically HI-443, were studied. It showed tolerability in CD-1 mice and Lewis rats without detectable toxicity at high dose levels. It demonstrated anti-HIV activity in a mouse model, providing a basis for future preclinical studies and clinical development (Uckun et al., 2007).
Synthesis Using Microwave Irradiation
Research on the synthesis of new thiourea derivatives using microwave irradiation has been conducted. These compounds were tested for antimicrobial activity against various bacterial strains and fungi, although the study showed no significant inhibition of bacteria and fungi by these compounds (Ahyak et al., 2016).
Conductivity Enhancement in Lithium-Ion Batteries
Tris(2-(thiophen-2-yl)ethyl) phosphate, a derivative of [2-(Thiophen-2-yl)ethyl]thiourea, was used to enhance the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium-ion batteries. This study demonstrated its effectiveness in improving the thermal stability and rate capability of these batteries (Liang et al., 2019).
properties
IUPAC Name |
2-thiophen-2-ylethylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAHRUILJWLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thiophen-2-yl)ethyl]thiourea |
Citations
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